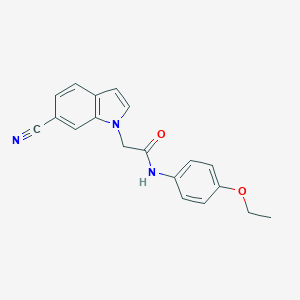![molecular formula C16H19ClN4OS B296224 N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential for use in a variety of fields, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is not yet fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB and MAPK pathways. This modulation can lead to the suppression of inflammation and oxidative stress, which may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has various biochemical and physiological effects. These include the suppression of pro-inflammatory cytokines, the inhibition of the NF-κB and MAPK pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide in lab experiments is its potential for use in the development of new therapeutic agents. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers could explore ways to modify its structure to enhance its therapeutic properties and reduce any potential side effects. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide can be achieved through a multi-step process. One commonly used method involves the reaction of 2-chlorobenzoyl chloride with 1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropan-1-ol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions. Research has shown that this compound has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of conditions such as arthritis, cancer, and cardiovascular disease.
Propriétés
Formule moléculaire |
C16H19ClN4OS |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
2-chloro-N-[2-methyl-1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C16H19ClN4OS/c1-4-9-21-14(19-20-16(21)23)13(10(2)3)18-15(22)11-7-5-6-8-12(11)17/h4-8,10,13H,1,9H2,2-3H3,(H,18,22)(H,20,23) |
Clé InChI |
IQYBKUYVPADGMM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)

![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)